2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 2098084-30-9
VCID: VC3200999
InChI: InChI=1S/C13H17N3/c1-2-16-10-12(8-9-14)13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8-9,14H2,1H3
SMILES: CCN1C=C(C(=N1)C2=CC=CC=C2)CCN
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine

CAS No.: 2098084-30-9

Cat. No.: VC3200999

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine - 2098084-30-9

Specification

CAS No. 2098084-30-9
Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name 2-(1-ethyl-3-phenylpyrazol-4-yl)ethanamine
Standard InChI InChI=1S/C13H17N3/c1-2-16-10-12(8-9-14)13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8-9,14H2,1H3
Standard InChI Key MQWNNTSZJJXEHR-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C2=CC=CC=C2)CCN
Canonical SMILES CCN1C=C(C(=N1)C2=CC=CC=C2)CCN

Introduction

Synthesis Pathways

The synthesis of 2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine typically involves multi-step organic reactions starting from commercially available reagents:

  • Formation of the Pyrazole Core:

    • React hydrazine hydrate with a β-diketone (e.g., acetophenone derivatives) to form the pyrazole ring.

    • Substitution at the first position with an ethyl group is achieved using alkylation reactions.

  • Functionalization at the Fourth Position:

    • The ethanamine side chain can be introduced through nucleophilic substitution or reductive amination techniques.

  • Purification:

    • The final product is purified using recrystallization or chromatographic methods to achieve high purity.

Applications and Potential Uses

Pharmaceutical Research:
Compounds containing pyrazole cores are widely studied for their biological activities, including:

  • Anti-inflammatory properties (e.g., inhibition of enzymes like cyclooxygenase or lipoxygenase).

  • Anticancer activity due to interactions with DNA or proteins.

  • Antimicrobial effects against bacterial or fungal pathogens.

Material Science:
The amine functionality allows for further derivatization, making this compound a potential precursor for advanced materials or polymers.

Medicinal Chemistry:
The ethanamine group may facilitate binding to biological targets, enhancing drug-like properties such as solubility and bioavailability.

Related Compounds

Several derivatives of pyrazole exhibit similar structures and are used in various fields:

Compound NameApplications
1-(3-Methyl-1-phenylpyrazol-4-yl)ethanoneIntermediate in pharmaceutical synthesis .
N-(3-Cyano-tetrahydrobenzothiophen)-pyrazoleAnti-inflammatory studies .
Pyrazolyl-acetophenone derivativesAntimicrobial agents .

These compounds highlight the versatility of pyrazole derivatives in chemical and biological research.

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